molecular formula C16H15F3O2 B12628646 2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclohept-2-en-1-one CAS No. 918873-21-9

2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclohept-2-en-1-one

Cat. No.: B12628646
CAS No.: 918873-21-9
M. Wt: 296.28 g/mol
InChI Key: DEHJEEXQRUEGNE-UHFFFAOYSA-N
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Description

2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclohept-2-en-1-one is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cycloheptenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclohept-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the trifluoromethylphenyl intermediate:

    Attachment of the intermediate to a cycloheptenone structure: This step is achieved through a series of reactions, including aldol condensation and subsequent cyclization.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclohept-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the cycloheptenone structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclohept-2-en-1-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclohept-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclohex-2-en-1-one: Similar structure but with a cyclohexenone ring instead of cycloheptenone.

    2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclopent-2-en-1-one: Similar structure but with a cyclopentenone ring.

Uniqueness

The uniqueness of 2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclohept-2-en-1-one lies in its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its five- and six-membered ring analogs. This structural difference can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

CAS No.

918873-21-9

Molecular Formula

C16H15F3O2

Molecular Weight

296.28 g/mol

IUPAC Name

2-[2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl]cyclohept-2-en-1-one

InChI

InChI=1S/C16H15F3O2/c17-16(18,19)13-8-5-4-7-12(13)15(21)10-11-6-2-1-3-9-14(11)20/h4-8H,1-3,9-10H2

InChI Key

DEHJEEXQRUEGNE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(=CC1)CC(=O)C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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